An In-Depth Technical Guide to 1-Thiazol-2-yl-ethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Thiazol-2-yl-ethanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Thiazol-2-yl-ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. The thiazole moiety is a key structural component in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[1][2] This document delves into the specific characteristics of 1-Thiazol-2-yl-ethanol, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The versatility of the thiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] 1-Thiazol-2-yl-ethanol serves as a key building block in the synthesis of more complex thiazole-containing molecules, making a thorough understanding of its chemical properties essential for drug development professionals.[6]
Physicochemical and Safety Data
A foundational understanding of a molecule's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The macroscopic properties of 1-Thiazol-2-yl-ethanol are summarized in the table below. These parameters are critical for experimental design, particularly in reaction setup and purification processes.
| Property | Value | Source |
| CAS Number | 40982-30-7 | |
| Molecular Formula | C₅H₇NOS | |
| Molecular Weight | 129.18 g/mol | |
| Appearance | Solid-Liquid Mixture | |
| Boiling Point | 200 °C at 760 mmHg | |
| Flash Point | 75 °C | |
| Density | 1.251 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Storage | 2-8°C |
Safety and Handling
1-Thiazol-2-yl-ethanol is classified as harmful and requires careful handling in a laboratory environment. The following Globally Harmonized System (GHS) hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.
Synthesis of 1-Thiazol-2-yl-ethanol
The synthesis of 1-Thiazol-2-yl-ethanol can be approached through various established methods for thiazole ring formation, followed by functional group manipulation. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole core.[7]
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-Thiazol-2-yl-ethanol involves the reduction of the corresponding ketone, 2-acetylthiazole. This ketone can be synthesized via the Hantzsch thiazole synthesis from a thioamide and an α-haloketone.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a general procedure based on established methodologies for the synthesis of thiazole derivatives.[7][8][9]
Step 1: Synthesis of 2-Acetylthiazole
This step involves the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetylthiazole.
Step 2: Reduction to 1-Thiazol-2-yl-ethanol
The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis.
-
Reaction Setup: Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-Thiazol-2-yl-ethanol can be further purified by column chromatography if necessary.
Spectroscopic Characterization
The structural elucidation of 1-Thiazol-2-yl-ethanol relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (broad singlet) | bs | 1H |
| -CH(OH)- | ~5.0 | Quartet (q) | 1H |
| Thiazole-H4 | ~7.7 | Doublet (d) | 1H |
| Thiazole-H5 | ~7.3 | Doublet (d) | 1H |
| -CH₃ | ~1.6 | Doublet (d) | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Thiazole-C2 | ~170 |
| Thiazole-C4 | ~143 |
| Thiazole-C5 | ~119 |
| -CH(OH)- | ~68 |
| -CH₃ | ~23 |
Note: Chemical shifts are approximate.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 1-Thiazol-2-yl-ethanol.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3200-3600 | Broad, strong (alcohol) |
| C-H (sp²) | 3000-3100 | Medium (thiazole ring) |
| C-H (sp³) | 2850-3000 | Medium (ethyl group) |
| C=N | ~1600 | Medium (thiazole ring) |
| C-O | 1050-1150 | Strong (alcohol) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z = 129. Key fragmentation patterns would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the ethyl side chain.
Reactivity and Applications in Drug Development
The chemical reactivity of 1-Thiazol-2-yl-ethanol is dictated by its two primary functional groups: the hydroxyl group and the thiazole ring.
Reactions of the Hydroxyl Group
The secondary alcohol functionality allows for a range of transformations, including:
-
Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2-acetylthiazole, or be further oxidized depending on the reaction conditions.[10][11]
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities to modulate the molecule's properties.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Reactions of the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan. The position of substitution is influenced by the existing substituents.
Applications as a Chiral Building Block
1-Thiazol-2-yl-ethanol exists as a racemic mixture. The individual enantiomers, (R)-1-(thiazol-2-yl)ethanol and (S)-1-(thiazol-2-yl)ethanol, are valuable chiral building blocks in asymmetric synthesis.[6] The stereochemistry of drug molecules is often critical for their biological activity, and the use of enantiomerically pure starting materials is a cornerstone of modern drug development. This compound serves as a precursor for the synthesis of more complex chiral molecules with potential therapeutic applications, including antifungal and antiviral agents.[6]
Conclusion
1-Thiazol-2-yl-ethanol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, offering a solid foundation for researchers working with this important molecule. Further exploration of the biological activities of derivatives of 1-Thiazol-2-yl-ethanol is a promising avenue for future drug development efforts.
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2-Acetylthiazole
Alkoxide Intermediate
1-Thiazol-2-yl-ethanol (racemic)
2-Bromothiazole
2-Thiazolylmagnesium bromide
Acetaldehyde
